2-Chloro-3-nitroaniline hydrochloride
Overview
Description
2-Chloro-3-nitroaniline hydrochloride is a useful research compound. Its molecular formula is C6H6Cl2N2O2 and its molecular weight is 209.03 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets, often undergoing reduction to form reactive species .
Mode of Action
Nitro compounds, in general, can undergo enzymatic reduction in biological systems, leading to the formation of reactive species . These reactive species can then interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Nitro compounds can affect various biochemical pathways depending on their specific targets and the reactive species they form .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-nitroaniline hydrochloride . These factors can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific conditions of the biological system in which the compound is acting.
Biochemical Analysis
Biochemical Properties
2-Chloro-3-nitroaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with flavin-dependent monooxygenases, which catalyze the removal of the nitro group, producing 4-amino-3-chlorophenol . Additionally, it interacts with aniline dioxygenases, which further degrade the compound . These interactions are crucial for the compound’s metabolic degradation and its role in biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to changes in gene expression related to stress response . It also affects cellular metabolism by interacting with metabolic enzymes, altering the levels of metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, the compound binds to flavin-dependent monooxygenases, leading to the removal of the nitro group and the production of 4-amino-3-chlorophenol . This reaction is followed by further degradation by aniline dioxygenases, which convert the compound into less toxic metabolites . These interactions result in enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can degrade into less toxic metabolites over time, reducing its impact on cellular function . The degradation rate and stability can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as flavin-dependent monooxygenases and aniline dioxygenases, which catalyze its degradation . The metabolic pathway involves the removal of the nitro group, followed by further degradation into less toxic metabolites . These interactions affect metabolic flux and the levels of specific metabolites, influencing the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes and biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-chloro-3-nitroaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-6-4(8)2-1-3-5(6)9(10)11;/h1-3H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVYCAHHMDGVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.